N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

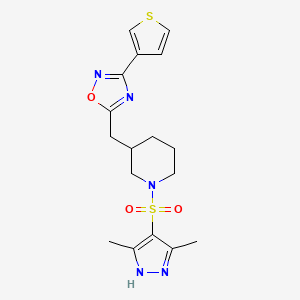

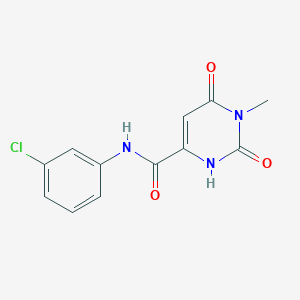

The compound “N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are fundamental components of nucleotides, DNA, and RNA.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate pyrimidine base. The specific reactions would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, the compound has a chlorophenyl group, a hydroxy group, and a carboxamide group attached to the pyrimidine ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and hydroxy groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

- Example : N-(3-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide is synthesized via 1,3-dipolar cycloaddition reactions .

- Example : 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base is obtained by mixing 2-aminopyridine with 3-chlorobenzaldehyde in methanol. Transition metals (e.g., Cu(II)) can be added to this ligand for catalytic purposes .

Click Chemistry-Inspired Syntheses

Catalytic Applications

Future Directions

Mechanism of Action

Target of Action

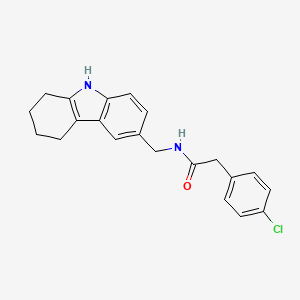

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as inhibitors of oxidative phosphorylation . They function as ionophores, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds have been shown to disrupt mitochondrial function , which could potentially affect a wide range of biochemical pathways. For instance, CCCP has been shown to disrupt lysosomal degradation during autophagy .

Pharmacokinetics

Similar compounds such as meta-chlorophenylpiperazine are metabolized via the cyp2d6 isoenzyme by hydroxylation . The elimination half-life of such compounds can range from 4 to 14 hours .

Result of Action

Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism . They can also disrupt the normal functioning of mitochondria .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and the specific characteristics of the biological system in which they are acting .

properties

IUPAC Name |

N-(3-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRLLSLJHDVKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)